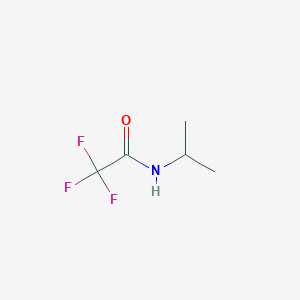

2,2,2-Trifluoro-N-isopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-N-isopropylacetamide is an organic compound with the molecular formula C5H8F3NO . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) . This indicates that the molecule consists of a trifluoroacetamide group attached to an isopropyl group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 155.12 .Aplicaciones Científicas De Investigación

Kinetic Resolution and Enantioselective Acylation Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, revealing the method's applicability in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its ester derivatives (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).

Oxidative Addition and Iodoamidation Reactions Shainyan et al. (2015) studied the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to the formation of various 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and other related compounds (B. Shainyan, M. Y. Moskalik, V. V. Astakhova, I. Sterkhova, & I. Ushakov, 2015).

Room Temperature Ionic Liquids and Electrochemical Properties Matsumoto et al. (2005) reported on room temperature ionic liquids (RTILs) based on asymmetric amide anions, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and their potential as lithium battery electrolytes (H. Matsumoto, H. Sakaebe, & K. Tatsumi, 2005).

Rapid Synthesis of Trifluoromethyl-substituted Molecules Mykhailiuk (2020) reviewed the use of 2,2,2-Trifluorodiazoethane, a related compound to trifluoroacetamide, highlighting its role in synthesizing various trifluoromethyl-substituted organic molecules in both academic and industrial research (Pavel K. Mykhailiuk, 2020).

Ionic Liquids with Fluorosulfonyl Derivative Anions Gouveia et al. (2017) compared several ionic liquids containing anions based on fluorosulfonyl derivatives, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and measured their physical properties, contributing to a broader understanding of such ionic liquids (Andreia S. L. Gouveia, C. Bernardes, L. C. Tomé, E. I. Lozinskaya, Y. Vygodskii, A. Shaplov, J. Lopes, & I. Marrucho, 2017).

Trifluoromethyl Tags in 19F NMR Studies of Proteins Ye et al. (2015) evaluated the chemical shift dispersion of various trifluoromethyl probes, including 2,2,2-trifluoro-N-(2-(2-nitrovinyl)phenyl)acetamide, under varying conditions, contributing to the study of protein conformations via 19F NMR (Libin Ye, S. T. Larda, Yi Feng Frank Li, A. Manglik, & R. Prosser, 2015).

Synthesis of Functionalized Stable Ketenimines Anary‐Abbasinejad et al. (2009) performed a three-component reaction involving 2,2,2-trifluoro-N-aryl-acetamides, leading to the synthesis of highly functionalized ketenimines, indicating the compound's utility in complex organic syntheses (M. Anary‐Abbasinejad, Mohammad H. Moslemine, & H. Anaraki‐Ardakani, 2009).

Photoredox Catalysis in Organic Synthesis Koike and Akita (2016) discussed the use of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, where 2,2,2-trifluoro-N-(2-(4-[2,2,2-trifluoro-acetylamino)-phenyl]-buta-1,3-diynyl)-phenyl)-acetamide is a key intermediate in the synthesis of organofluorine compounds (T. Koike & M. Akita, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,2,2-Trifluoro-N-isopropylacetamide are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed that the trifluoro group in the compound could potentially interact with various biological targets, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

As research progresses, we will gain a better understanding of how this compound affects cellular processes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect the activity of this compound .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGCYLZIFYNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2685196.png)

![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)

![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)

![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)